molecular formula C10H7FN2O2 B8583867 3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene

3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene

Cat. No. B8583867
M. Wt: 206.17 g/mol
InChI Key: ZDXGNQAJKPPTHC-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole (2.00 g, 9.70 mmol) in CH2Cl2 (35 mL) was added catalyst Pd/C (0.20 g). The reaction mixture was stirred at rt under H2 for 5 h, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/CH2Cl2 (V/V)=3:1) to give the title compound as a white solid (1.30 g, 76%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>C(Cl)Cl.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)[NH2:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/CH2Cl2 (V/V)=3:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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